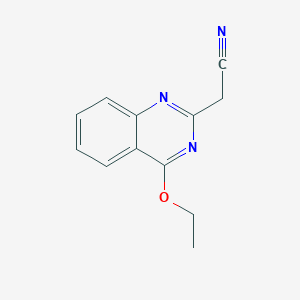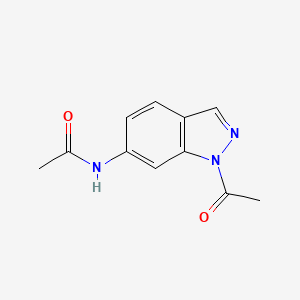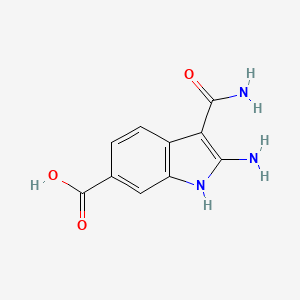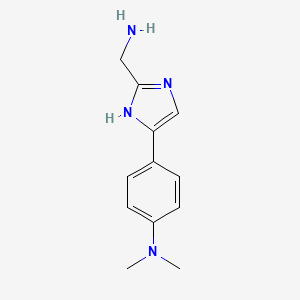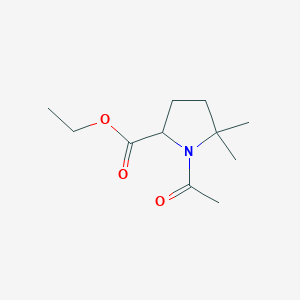
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-acetylpyrrolidine-2-carboxylate: Lacks the dimethyl substitution, resulting in different chemical properties.
Methyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1-Acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.
Propiedades
Número CAS |
1333222-18-6 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3 |
Clave InChI |
BDEXMBDFQJSQJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(N1C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


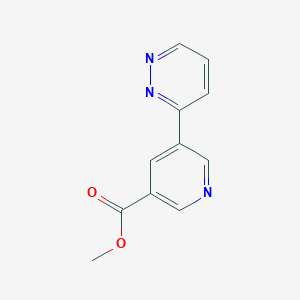
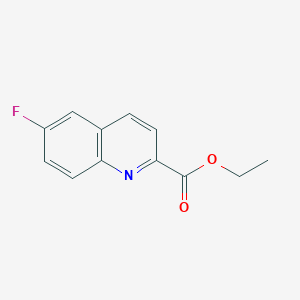
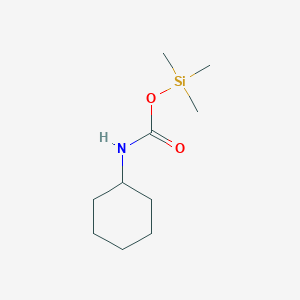
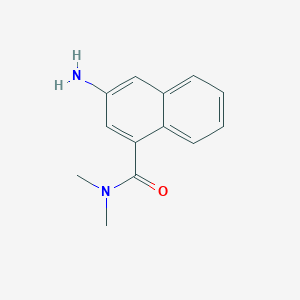

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
